molecular formula C3H3Cl B105463 Propargyl chloride CAS No. 624-65-7

Propargyl chloride

Cat. No. B105463
CAS RN: 624-65-7
M. Wt: 74.51 g/mol
InChI Key: LJZPPWWHKPGCHS-UHFFFAOYSA-N
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Description

Propargyl chloride is a compound that has been the subject of various studies due to its utility in organic synthesis. It is a molecule that contains a propargyl group, which is characterized by a three-carbon alkyne functional group, bonded to a chlorine atom. This functionality makes it a versatile reagent in the synthesis of various organic compounds, including alkylated carbonyl compounds, fluorohydrins, furans, propargylamines, and heterocycles .

Synthesis Analysis

Several methods have been developed to synthesize derivatives of propargyl chloride. For instance, indium chloride has been used to catalyze the alkylative rearrangement of propargylic acetates, leading to the formation of α-alkyl-α,β-unsaturated carbonyl compounds . Another study demonstrated the synthesis of propargylic fluorohydrins and 2,5-disubstituted furans from fluoropropargyl chloride, showcasing the reactivity of propargyl chloride derivatives under different conditions . Additionally, copper(II) chloride has been employed to catalyze the formation of tetrasubstituted propargylamines from cyclohexanone, amines, and alkynes .

Molecular Structure Analysis

The molecular structure of propargyl chloride and its derivatives has been a subject of interest. For example, the crystal structure of a propargylamine-cadmium chloride complex was determined, revealing the potential for photoreactivity and polymerization due to the presence of triple bonds . The attachment of propargyl chloride on silicon surfaces has also been studied, providing insights into the vibrational and electronic features of the molecule upon chemisorption .

Chemical Reactions Analysis

Propargyl chloride undergoes various chemical reactions. It has been used in radical annulation/sulfonation reactions to synthesize benzo[b]oxepin-5(2H)-one and chromane derivatives . The electron attachment to propargyl chloride has been studied, showing that it is an inefficient process with temperature-dependent kinetics . Photodissociation studies at 193 nm have provided detailed insights into the dissociation dynamics of propargyl chloride, including the determination of branching fractions and recoil kinetic energy distributions .

Physical and Chemical Properties Analysis

The physical and chemical properties of propargyl chloride have been explored through experimental and computational methods. Thermal studies have been conducted to understand the behavior of propargyl chloride under high temperatures, revealing exothermic phenomena and the formation of new phases . The dissociation dynamics of the propargyl chloride molecular ion near the reaction threshold have been investigated, highlighting the role of quantum mechanical tunneling in the reaction mechanism . Additionally, the high-temperature decomposition of propargyl chloride has been studied in shock tube experiments, leading to the identification of various aliphatic and aromatic compounds and the development of a chemical kinetic scheme .

Scientific Research Applications

Protective Strategies in Chemical Synthesis

Propargyl chloride is utilized in the selective protection of hydroxyl and amino functionalities in amino alcohols and aminophenols. This is achieved using propargyloxycarbonyl chloride as a protecting agent, which shows increased reactivity towards propargyl carbonates over propargyl carbamates. This differential reactivity has been exploited to develop orthogonal protection strategies for hydroxyl and amino functionalities, offering new methods in synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

Electrochemical Studies

Propargyl alcohol, a related compound to propargyl chloride, has been studied for its effect on iron dissolution in deaerated hydrochloric acid. These studies reveal insights into the protective properties of organic films formed in electrochemical reactions and are significant in understanding corrosion processes (Bartos & Hackerman, 1992).

Mass Spectrometry Analysis

The dissociation dynamics of the propargyl chloride molecular ion have been investigated to understand its reaction pathways. This research contributes to the field of mass spectrometry, especially in studying the kinetic energy release in unimolecular dissociations and the quantum mechanical tunneling effects in molecular ions (Won, Choe, & Kim, 2000).

Photodissociation Studies

The photodissociation of propargyl chloride at specific wavelengths, like 193 nm, provides valuable data on the reaction dynamics and energy distributions in chemical reactions. This research is crucial for understanding molecular fragmentation processes and the mechanisms of chemical reactions (McCunn et al., 2006).

Surface Chemistry

Studies on propargyl chloride attachment to silicon surfaces have implications in surface chemistry, particularly in understanding bond formations and cleavages upon chemisorption. This research is relevant in material science and nanotechnology (Shao et al., 2009).

Kinetic Studies in Radical Reactions

Infrared laser absorption spectroscopy has been used to study the kinetics of the propargyl radical self-reaction and the photolysis of propyne. These investigations are significant in the field of chemical kinetics and reaction mechanisms (Desain & Taatjes, 2003).

Combustion and Safety Research

Propargyl chloride's combustion characteristics and detonability have been investigated to evaluate hazards in storage, use, and transportation. Such studies are essential for safety and environmental considerations in industrial applications (Forshey et al., 1969).

Rotational Spectroscopy

The rotational spectrum of the propargyl radical has been observed, providing insights into the molecular structure and dynamics. This research is important in physical chemistry and molecular spectroscopy (Morter et al., 1992).

Safety And Hazards

Propargyl chloride is highly flammable and toxic if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is fatal if inhaled and may cause drowsiness or dizziness . It is suspected of damaging the unborn child .

Future Directions

The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there is potential for future developments in this field .

properties

IUPAC Name

3-chloroprop-1-yne
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InChI

InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJZPPWWHKPGCHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H3Cl
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DSSTOX Substance ID

DTXSID4060789
Record name 1-Propyne, 3-chloro-
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Molecular Weight

74.51 g/mol
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Physical Description

Liquid; [Merck Index] Yellow to pale brown liquid with a pungent unpleasant odor; [Alfa Aesar MSDS]
Record name Propargyl chloride
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Product Name

Propargyl chloride

CAS RN

624-65-7
Record name 3-Chloro-1-propyne
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Record name Propargyl chloride
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Record name 3-chloropropyne
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Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
Quantity
671 mg
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
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[Compound]
Name
4-(N-ethyl-N-benzyl)-aminobenzaldehyde
Quantity
12 g
Type
reactant
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Quantity
18.2 g
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reactant
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Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
Quantity
25.5 g
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Quantity
11.8 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2,070
Citations
LR McCunn, DIG Bennett, LJ Butler, H Fan… - The Journal of …, 2006 - ACS Publications
… Typically, the sample consisted of 3%−5% propargyl chloride in … A gaseous mixture of 8% propargyl chloride in helium … The propargyl chloride molecules were photodissociated by …
Number of citations: 35 pubs.acs.org
M Nakajima, M Saito, S Hashimoto - Tetrahedron: Asymmetry, 2002 - Elsevier
… Herein, we describe the first example of the selective preparation of optically active homopropargylic and allenic alcohols from propargyl chloride. … According to Kobayashi's …
Number of citations: 102 www.sciencedirect.com
VA Potapov, AG Khabibulina, MV Musalova… - Russian Journal of …, 2014 - Springer
… to the terminal carbon of propargyl chloride and the target … [4, 5] with propargyl chloride proceeding as anti-addition with … of tellurium tetrachloride to propargyl chloride affords the Markov…
Number of citations: 15 link.springer.com
YX Shao, YH Cai, D Dong, S Wang, SG Ang… - Chemical Physics …, 2009 - Elsevier
The vibrational and electronic features of propargyl chloride (HCCCH 2 Cl) attached on the Si(100)−2×1 surface have been investigated using high resolution electron energy loss …
Number of citations: 12 www.sciencedirect.com
CD Foley, ST Alavi, B Joalland, BM Broderick… - Physical Chemistry …, 2019 - pubs.rsc.org
… the electronic excitations of propargyl chloride from 5.0 to 8.0 … propargyl chloride was excited at 212 nm. Here, we combine infrared multiphoton excitation (IRMPE) of propargyl chloride …
Number of citations: 3 pubs.rsc.org
WC Lee, JE Sohn, YS Gal, SK Choi - Bulletin of the Korean …, 1988 - koreascience.kr
… 1'2 To date, the polymerization of propargyl bromide (PB) and propargyl chloride (PC) was attempted by the following catalysts: PdCM’7-rays4, Nil2 (Ph:! P) 20, NiBr2 (Ph3P) 2'\W (CO) 6…
Number of citations: 18 koreascience.kr
PW Browning, DC Kitchen, MF Arendt… - The Journal of Physical …, 1996 - ACS Publications
… We report the emission spectra of dissociating vinyl, allyl, and propargyl chloride upon … elimination products observed in the photodissociation of vinyl, allyl, and propargyl chloride. …
Number of citations: 36 pubs.acs.org
PV Ioannou, DG Vachliotis, O Kouli - Main Group Chemistry, 2019 - content.iospress.com
… water and quite volatile (bp 58C) propargyl chloride with aqueous solutions of NaH 2 AsO 3 … 3 , we tried the Strecker reaction of propargyl chloride with concentrated solutions of sodium …
Number of citations: 2 content.iospress.com
HD Verkruijsse, L Brandsma - Synthetic Communications, 1990 - Taylor & Francis
Me 3 SiC[tbnd]CCH 2 Cl and Me 3 SiC[tbnd]CCH 2 Br are obtained in high yields by treating propargyl chloride and bromide, respectively, with n-butyllithium and lithium …
Number of citations: 19 www.tandfonline.com
M Bandini, PG Cozzi, P Melchiorre, R Tino… - Tetrahedron …, 2001 - Elsevier
We describe a full account of our study concerning the [Cr(Salen)]-catalysed addition of propargyl halides to aldehydes. Such a procedure allows the synthesis of enantiomerically …
Number of citations: 63 www.sciencedirect.com

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